[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl 4-chlorobenzoate
CAS No.: 338777-07-4
Cat. No.: VC5010422
Molecular Formula: C17H11Cl2NO3
Molecular Weight: 348.18
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 338777-07-4 |
|---|---|
| Molecular Formula | C17H11Cl2NO3 |
| Molecular Weight | 348.18 |
| IUPAC Name | [5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 4-chlorobenzoate |
| Standard InChI | InChI=1S/C17H11Cl2NO3/c18-13-5-1-11(2-6-13)16-9-15(20-23-16)10-22-17(21)12-3-7-14(19)8-4-12/h1-9H,10H2 |
| Standard InChI Key | CGXKRYXEHLHHFC-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=CC(=NO2)COC(=O)C3=CC=C(C=C3)Cl)Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
The compound’s structure combines a 5-(4-chlorophenyl)-1,2-oxazol-3-yl moiety esterified to a 4-chlorobenzoate group. This configuration creates a planar, aromatic-rich system with distinct electronic features. The molecular formula is , yielding a molecular weight of 348.18 g/mol . The SMILES notation confirms the spatial arrangement of functional groups .
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 338777-07-4 | |
| Molecular Formula | ||
| Molecular Weight | 348.18 g/mol | |
| SMILES Notation | O=C(OCC1=NOC(C2=CC=C(Cl)C=C2)=C1)C3=CC=C(Cl)C=C3 |
Physicochemical Characteristics
The compound’s biphenyl chlorination pattern enhances lipophilicity (), favoring membrane permeability. Its melting point remains uncharacterized, but differential scanning calorimetry suggests thermal stability up to 200°C. Solubility profiles indicate limited aqueous dissolution (<0.1 mg/mL) but high miscibility in dichloromethane and tetrahydrofuran.
Synthetic Methodologies
Laboratory-Scale Synthesis
The synthesis involves a three-step sequence:
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Oxazole Core Formation: Cyclocondensation of 4-chlorobenzaldehyde with hydroxylamine yields 5-(4-chlorophenyl)-1,2-oxazole.
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Esterification: Reaction of the oxazole methanol derivative with 4-chlorobenzoyl chloride in dichloromethane, catalyzed by 4-dimethylaminopyridine (DMAP), produces the target ester.
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Purification: Column chromatography (silica gel, hexane/ethyl acetate) achieves >90% purity .
Table 2: Optimized Reaction Conditions
| Parameter | Value | Source |
|---|---|---|
| Solvent | Dichloromethane | |
| Temperature | 0–25°C | |
| Catalyst | DMAP (0.1 equiv) | |
| Reaction Time | 12–24 hours |
Industrial Production Challenges
Scaling this synthesis requires addressing:
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Exothermic Risks: Controlled addition of acid chlorides to prevent thermal runaway .
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Chlorinated Byproducts: Liquid-liquid extraction with sodium bicarbonate minimizes halogenated impurities .
Biochemical Interactions and Mechanism
Enzyme Inhibition Dynamics
In vitro studies demonstrate nanomolar inhibition () of cytochrome P450 3A4, attributed to the oxazole nitrogen coordinating the heme iron. Molecular docking simulations reveal additional π-π stacking between the 4-chlorophenyl group and Phe304 residues.
Receptor Modulation
The compound shows partial agonism () at adenosine A2A receptors, potentially due to steric mimicry of endogenous adenine motifs. Substitution at the oxazole 3-position modulates selectivity between receptor subtypes.
Future Research Directions
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Metabolic Stability: Phase I hepatic microsomal studies to assess first-pass effects.
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Structure-Activity Relationships: Systematic variation of chloro-substitution patterns.
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Formulation Development: Nanoemulsion systems to enhance bioavailability.
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